5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine
Description
5-(4-Chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This core is substituted at the 4-position with a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety and at the 5-position with a 4-chlorophenyl group.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-28-19-9-15-7-8-27(11-16(15)10-20(19)29-2)22-21-18(12-30-23(21)26-13-25-22)14-3-5-17(24)6-4-14/h3-6,9-10,12-13H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUETXOPNKSXWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antiproliferative effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core linked to a 4-chlorophenyl and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
1. Cytotoxicity and Antiproliferative Effects
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity against Breast Cancer Cells : A study reported that thieno[2,3-d]pyrimidine derivatives showed IC50 values in the nanomolar range against MCF-7 (breast cancer) cells. One derivative exhibited an IC50 of 9.1 nM, indicating potent antiproliferative activity .
- Selectivity : The selectivity index (SI) for certain derivatives was found to be high, suggesting that these compounds preferentially target cancer cells over normal cells. For example, one compound demonstrated an SI of 19.3 against MCF-7 cells .
The mechanisms through which these compounds exert their effects are multifaceted:
- Inhibition of Enzymatic Activity : Some thieno[2,3-d]pyrimidines act as inhibitors of key enzymes involved in cancer progression, such as thymidylate synthase and receptor tyrosine kinases (RTKs). This inhibition disrupts cellular signaling pathways critical for tumor growth .
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antitumor Activity in Vivo
A specific study evaluated the antitumor efficacy of a thieno[2,3-d]pyrimidine derivative in vivo using the HT1080 human fibrosarcoma model. The compound demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential for therapeutic use against aggressive tumors .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the thieno[2,3-d]pyrimidine scaffold significantly influenced biological activity. For instance, varying substituents on the phenyl ring or altering the methoxy groups led to changes in potency and selectivity against different cancer cell lines .
Data Summary
| Compound | Cell Line | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Compound A | MCF-7 | 9.1 | 19.3 |
| Compound B | MDA-MB-231 | 28.0 | 3.7 |
| Compound C | HT1080 | 3 | Not specified |
Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives are recognized for their potential as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinase Activity : These compounds have been shown to suppress epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways, which are critical in cancer proliferation and metastasis. For instance, a study demonstrated that thieno[2,3-d]pyrimidine derivatives effectively inhibited triple-negative breast cancer cells by targeting these pathways .
- Cytotoxicity Against Tumor Cells : Specific derivatives have demonstrated significant cytotoxic effects against breast cancer and non-small cell lung cancer with inhibitory activities ranging from 43% to 87% . The structure-activity relationship (SAR) studies suggest that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance its potency against tumor cells.
Table 1: Summary of Anticancer Activity Studies
Neuroprotective Effects
Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may also exhibit neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways:
- Anticonvulsant Activity : Some derivatives have been identified as non-competitive antagonists of AMPA receptors, which play a crucial role in excitatory neurotransmission. By blocking these receptors, the compounds help to mitigate excessive neuronal excitation associated with epilepsy .
Antimicrobial and Anti-inflammatory Properties
Beyond anticancer and neuroprotective applications, thieno[2,3-d]pyrimidines have shown promise in antimicrobial and anti-inflammatory contexts:
- Antimicrobial Activity : Certain derivatives have been evaluated for their effectiveness against bacterial strains and fungi. Their unique structural features contribute to their ability to disrupt microbial cell functions.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways positions these compounds as potential candidates for treating inflammatory diseases. Their interaction with specific enzymes involved in inflammation provides a therapeutic avenue for further exploration .
Synthesis and Structural Characterization
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions that allow for structural modifications to optimize biological activity:
- Common Synthetic Routes : Methods often include cyclization reactions involving thienopyrimidine precursors and various substituents to enhance pharmacological profiles. Techniques such as the Pictet-Spengler reaction are frequently employed to construct the isoquinoline core essential for bioactivity .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of thienopyrimidine precursor |
| Step 2 | Introduction of substituents via cyclization |
| Step 3 | Purification through chromatography |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Critical Analysis of Structural Differences and Implications
Core Scaffold Variations: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from acridine (GF120918) or quinoline (XR9576) derivatives.
Substituent Effects: The 6,7-dimethoxy-3,4-dihydroisoquinoline group at the 4-position is shared with GF120918 and XR9576, suggesting possible overlap in P-gp inhibition mechanisms. However, the absence of an ethanone linker (as in ’s compound) or acridine/quinoline moieties may limit direct functional equivalence . Replacement of the dihydroisoquinoline with a 1,3-benzodioxol-5-yloxy group (Compound 8) reduces steric bulk and introduces electron-rich oxygen atoms, which could alter solubility and target affinity .
Physicochemical Properties: The sulfanyl-ethanone linker in ’s compound increases molecular weight (~546 vs.
Further studies are needed to elucidate its pharmacological profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
